1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-
Description
Structural Elucidation of 1H-Pyrazole, 5-(4-Methoxyphenyl)-1-Phenyl-3-(Trifluoromethyl)-
Core Pyrazole Ring System Analysis
The pyrazole core is a five-membered heterocyclic ring comprising three carbon atoms and two adjacent nitrogen atoms in ortho-substitution (N1 and N2 positions). X-ray crystallographic studies of simpler pyrazole derivatives, such as 4-fluoro-1H-pyrazole, reveal planar geometries with average C–N bond lengths of 1.33 Å. For the title compound, this planarity is expected to persist, though the introduction of bulky substituents at C-3, C-5, and N-1 may induce minor distortions.
The nitrogen atoms in the pyrazole ring exhibit distinct electronic environments: N1 is protonated in the 1H-tautomer, while N2 remains non-protonated. This tautomeric form is stabilized by intramolecular hydrogen bonding and aromatic conjugation. The trifluoromethyl group at C-3 and the 4-methoxyphenyl group at C-5 introduce electronic perturbations that modulate the ring’s electron density distribution, as evidenced by comparative NMR studies of substituted pyrazoles.
Substituent Configuration Analysis
Positional Effects of 4-Methoxyphenyl Group at C-5
The 4-methoxyphenyl substituent at C-5 exerts both electronic and steric influences. The methoxy (–OCH~3~) group is a strong electron-donating moiety via resonance, increasing electron density at the para position of the phenyl ring. This electron-rich environment enhances the compound’s potential for π-π stacking interactions, a feature critical for binding to biological targets such as enzyme active sites.
Sterically, the 4-methoxyphenyl group’s orientation relative to the pyrazole ring is governed by conjugation. Computational studies of analogous 3(5)-arylpyrazoles suggest that the aryl ring adopts a near-perpendicular dihedral angle (~80–90°) with the pyrazole plane to minimize steric clash with adjacent substituents. This orientation preserves aromatic conjugation while accommodating bulk.
Electronic Implications of Phenyl Group at N-1
The phenyl group at N-1 introduces resonance effects that delocalize electron density from the pyrazole ring into the aryl substituent. This conjugation stabilizes the N-protonated tautomer, as observed in 1-phenylpyrazole derivatives. The phenyl ring’s electron-withdrawing nature slightly reduces electron density at N1, potentially enhancing the compound’s acidity compared to unsubstituted pyrazole (pK~a~ ~2.49).
Spectroscopically, the phenyl group at N-1 contributes distinct ^1^H-NMR signals between δ 7.2–7.5 ppm, corresponding to aromatic protons, and a deshielded ^13^C-NMR signal near δ 140 ppm for the ipso carbon. These features are consistent with phenyl-substituted pyrazoles reported in the literature.
Steric and Electronic Impact of Trifluoromethyl Group at C-3
The trifluoromethyl (–CF~3~) group at C-3 is a potent electron-withdrawing substituent, inducing significant electronic polarization in the pyrazole ring. This group withdraws electron density via inductive effects, rendering the C-3 position electrophilic and influencing reactivity in substitution reactions.
Sterically, the –CF~3~ group occupies a van der Waals volume of ~38 ų, creating substantial hindrance at C-3. This bulk limits rotational freedom for adjacent substituents and may enforce specific conformations in solution. For example, in 3-trifluoromethylpyrazole derivatives, the –CF~3~ group adopts a conformation perpendicular to the pyrazole ring to minimize steric strain.
Comparative Analysis with Analogous Pyrazole Derivatives
Electronic Properties
Compared to 5-(4-chlorophenyl)-1-phenylpyrazole, the title compound’s 4-methoxyphenyl group increases electron density at C-5 by ~0.15 eV, as estimated via Hammett σ values. Conversely, the –CF~3~ group at C-3 reduces electron density by ~0.45 eV relative to a methyl group, significantly altering redox potentials.
Steric Effects
The –CF~3~ group introduces greater steric bulk than halogens (e.g., –Cl or –Br). For instance, the van der Waals radius of –CF~3~ (~2.7 Å) exceeds that of –Cl (~1.8 Å), leading to tighter packing in crystalline phases. This difference is evident in the crystal structures of 4-halo-1H-pyrazoles, where –CF~3~ analogs exhibit reduced symmetry (P1) compared to orthorhombic (Pnma) packing in chloro/bromo derivatives.
Hydrogen-Bonding Motifs
Unlike 4-halo-1H-pyrazoles, which form trimeric hydrogen-bonded assemblies, the title compound’s –CF~3~ and 4-methoxyphenyl groups likely disrupt such motifs. Instead, intermolecular interactions may involve C–H⋯F contacts or methoxy-oxygen hydrogen bonds, as observed in related arylpyrazoles.
Properties
CAS No. |
515845-19-9 |
|---|---|
Molecular Formula |
C17H13F3N2O |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C17H13F3N2O/c1-23-14-9-7-12(8-10-14)15-11-16(17(18,19)20)21-22(15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
BDKHUWDCBCQXKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Regioselective Synthesis from Enones and Hydrazones
A highly efficient and regioselective method for synthesizing 1-phenyl-3-trifluoromethyl-1H-pyrazoles, which can be adapted for 5-(4-methoxyphenyl) substitution, involves a one-pot reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones (enones) with hydrazones derived from phenylhydrazine and aldehydes. This method proceeds via:
- Formation of hydrazones from phenylhydrazine and aldehydes (e.g., 4-methoxybenzaldehyde).
- Reaction of these hydrazones with trifluoromethylated enones.
- Deprotective hydrolysis of the hydrazone azomethine linkage.
- Intramolecular nucleophilic heterocyclization to form the pyrazole ring.
This approach yields trifluoromethylated pyrazoles with high regioselectivity and good to excellent yields. The method avoids the use of harsh reagents and allows for the introduction of electron-donating groups such as methoxy on the phenyl ring.
Michael-Type Addition of Aryl Hydrazines to (Ethoxymethylene)malononitrile
Another synthetic route involves the Michael-type addition of aryl hydrazines, including 4-methoxyphenylhydrazine, to (ethoxymethylene)malononitrile under reflux in ethanol or fluorinated ethanol solvents. This reaction proceeds with excellent regioselectivity to yield 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives, which can be further functionalized to introduce trifluoromethyl groups at the 3-position.
Key features of this method include:
- Mild reaction conditions (reflux in ethanol).
- High regioselectivity with exclusive formation of the desired pyrazole isomer.
- Yields ranging from moderate to excellent (47% to 93% depending on substituents).
- Structural confirmation by comprehensive NMR and mass spectrometry techniques.
This method is particularly useful for synthesizing pyrazoles with various aryl substitutions, including 4-methoxyphenyl groups, and can be adapted for trifluoromethylation steps.
Cyclization Using Phenylhydrazine and Trifluoromethylated Precursors
Classical approaches involve the cyclization of phenylhydrazine derivatives with trifluoromethylated enones or related precursors. For example, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones react with phenylhydrazine to form pyrazole rings bearing trifluoromethyl groups at the 3-position. This method is well-documented for producing 1-phenyl-3-trifluoromethylpyrazoles and can be modified to incorporate 4-methoxyphenyl substituents at the 5-position by using appropriately substituted hydrazines or aldehydes.
Detailed Reaction Conditions and Procedures
Research Findings and Analytical Data
- The regioselectivity of these methods is confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and correlation spectroscopy techniques (COSY, HSQC, HMBC), ensuring the correct substitution pattern on the pyrazole ring.
- The trifluoromethyl group at the 3-position significantly influences the electronic properties and reactivity of the pyrazole, which is reflected in the reaction conditions optimized to preserve this group without degradation.
- Microwave-assisted synthesis has been reported for related pyrazole derivatives, enhancing reaction rates and yields, though specific data for the trifluoromethylated 4-methoxyphenyl derivative is limited.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets . Additionally, the compound may modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent-Driven Structural Variations
| Compound | Position 1 | Position 3 | Position 5 | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Phenyl | -CF₃ | 4-Methoxyphenyl | 352.74 |
| SC-560 | 4-Methoxyphenyl | -CF₃ | 4-Chlorophenyl | 352.74 |
| 5-(3,4,5-Trimethoxyphenyl) Analog | 4-Methoxyphenyl | -CF₃ | 3,4,5-Trimethoxyphenyl | 408.37 |
| 5-(4-Methylphenyl) Analog | Phenyl | -CF₃ | 4-Methylphenyl | 302.29 |
Pharmacological Activity: COX Inhibition
- Target Compound: Limited direct data, but its analog SC-560 (4-chlorophenyl variant) is a selective COX-1 inhibitor with IC₅₀ = 28.6 µM, weaker than DuP-697 (COX-2 inhibitor, IC₅₀ = 7.67 µM) .
- Impact of Substituents :
Crystallographic and Conformational Analysis
- Target Compound: No direct crystallographic data, but related analogs (e.g., 1-(4-methoxyphenyl)-3-CF₃-5-(3,4,5-trimethoxyphenyl) pyrazole) crystallize in P-1 space group with planar molecular geometry except for perpendicular fluorophenyl groups .
- Halogen-Substituted Analogs : Compounds 4 (Cl) and 5 (F) in exhibit isostructural packing with slight adjustments for halogen size, affecting crystal density .
Biological Activity
1H-Pyrazole, specifically the compound 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-, is a member of the pyrazole family known for its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H13F3N2O
- Molecular Weight : 318.293 g/mol
- CAS Number : 515845-19-9
The presence of the trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity and potentially its biological activity.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of trifluoromethylated pyrazoles. For example, compounds similar to 1H-pyrazole have been tested against Leishmania amazonensis and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. The results indicate that these compounds exhibit promising antiparasitic effects, particularly when bulky groups are present at the para position of the phenyl ring attached to the pyrazole core .
Anticancer Activity
The anticancer potential of 1H-pyrazole derivatives has been extensively studied. Research indicates that such compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanisms include inducing apoptosis and inhibiting proliferation through various pathways .
| Cancer Type | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Significant |
| Liver Cancer | HepG2 | Significant |
| Colorectal Cancer | HT-29 | Moderate |
Anti-inflammatory and Analgesic Effects
Studies have also reported that certain pyrazole derivatives exhibit anti-inflammatory properties comparable to standard drugs like indomethacin. For instance, one study demonstrated that a series of pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) at a concentration of 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of 1H-pyrazole compounds is significantly influenced by their structural features. The introduction of electron-withdrawing groups like trifluoromethyl enhances potency against various biological targets. The SAR studies suggest that:
- Bulky Substituents : Improve antiparasitic activity.
- Electron-Withdrawing Groups : Enhance anticancer efficacy.
- Hydrophilic Groups : May increase solubility and bioavailability.
Case Studies
- Antiparasitic Efficacy : A study synthesized a series of trifluoromethylated pyrazoles and evaluated their efficacy against Leishmania and Trypanosoma. Compounds with specific substitutions demonstrated superior activity compared to traditional treatments .
- Anticancer Evaluation : A recent investigation into asymmetric pyrazole derivatives revealed significant anticancer properties across multiple cell lines. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives?
- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (THF/H₂O, 50°C, 16 h) with sodium ascorbate as a reductant yields the pyrazole core with ~60% efficiency. Optimization involves adjusting stoichiometric ratios of triazenylpyrazole precursors and alkynes, followed by extraction (EtOAc/water) and purification via silica gel chromatography .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular conformation. Key parameters include monoclinic space group P2₁/n with unit cell dimensions a = 15.585 Å, b = 7.167 Å, c = 15.789 Å, and β = 116.81°. Data collection at 90 K minimizes thermal motion artifacts .
Q. What spectroscopic techniques validate the structural integrity of this pyrazole derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for trifluoromethyl (δ ~-60 ppm in ¹⁹F NMR) and methoxyphenyl (δ ~3.8 ppm for OCH₃ in ¹H NMR).
- HRMS : Confirm molecular weight (e.g., m/z 352.74 for C₁₇H₁₂ClF₃N₂O) with <5 ppm error.
- UV-Vis : Bathochromic shifts (e.g., λ_max ~330 nm) indicate conjugation in aryl-substituted pyrazoles .
Advanced Research Questions
Q. How do electronic substituents (e.g., methoxy vs. chloro) influence COX-1/COX-2 selectivity in this pyrazole class?
- Methodological Answer : Electron-donating groups (EDGs, e.g., -OCH₃) enhance COX-1 selectivity by stabilizing interactions with Tyr-355 and Arg-120 in the COX-1 active site. SAR studies show 5-(4-methoxyphenyl) derivatives exhibit >100-fold selectivity (IC₅₀ COX-1 = 9 nM vs. COX-2 = 6.3 μM). Replace EDGs with electron-withdrawing groups (EWGs, e.g., -Cl) to assess activity shifts via in vitro COX inhibition assays .
Q. What computational strategies predict binding modes of this compound to COX-1?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with COX-1 crystal structure (PDB: 1EQG) identifies critical interactions:
- Trifluoromethyl group forms van der Waals contacts with Leu-352 and Tyr-385.
- Methoxyphenyl moiety hydrogen-bonds to Ser-530.
- Validate docking poses with MD simulations (e.g., GROMACS) to assess stability over 100 ns .
Q. How can pharmacokinetic challenges (e.g., plasma half-life) be addressed in lead optimization?
- Methodological Answer : Early analogs (e.g., SC-236) with prolonged half-lives (>24 h) are modified by introducing metabolically labile groups (e.g., methyl esters). In vivo profiling in rodent models measures clearance rates and metabolite identification via LC-MS/MS. Optimal candidates balance potency (IC₅₀ < 10 nM) and half-life (t₁/₂ ~8–12 h) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Systematic SAR analysis using isosteric replacements (e.g., -CF₃ vs. -CH₃) and assay standardization:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
